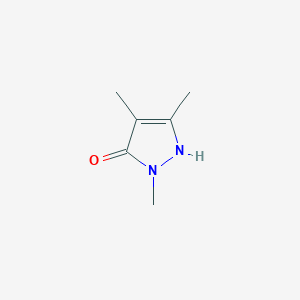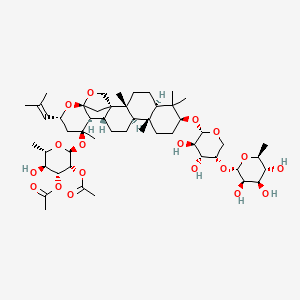
Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
描述
Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-, referred to as DFP-CPA, is a synthetic organic molecule with potential applications in a variety of scientific fields. DFP-CPA is a volatile, colorless, non-polar liquid that can be used as a solvent for a wide range of compounds, including polymers and polyesters. Its low boiling point and high volatility make it a useful tool in the laboratory, and it has been used in a variety of applications, including synthesis, spectroscopy, and chromatography.
科学研究应用
DFP-CPA has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of polymers and polyesters, as well as for the synthesis of other organic molecules. It has also been used in spectroscopy and chromatography to identify and characterize organic compounds. Additionally, DFP-CPA has been used in the synthesis of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of DFP-CPA is not fully understood. It is thought to interact with a variety of organic molecules, including proteins, lipids, and carbohydrates. It is believed to form hydrogen bonds with these molecules, which can result in changes in the structure and properties of the molecules. Additionally, DFP-CPA is believed to interact with the active sites of enzymes, which can result in changes in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFP-CPA are not fully understood. Studies in animals have shown that DFP-CPA can cause changes in the expression of certain genes, which can lead to changes in the structure and function of proteins. Additionally, DFP-CPA has been shown to affect the activity of certain enzymes, which can lead to changes in metabolic pathways.
实验室实验的优点和局限性
The main advantage of using DFP-CPA in laboratory experiments is its low boiling point and high volatility. This makes it an ideal solvent for a wide range of compounds. Additionally, its non-polar nature makes it ideal for use in spectroscopy and chromatography. However, it is important to note that DFP-CPA is a volatile, colorless liquid, which can make it difficult to handle and store.
未来方向
There are a variety of potential future directions for the use of DFP-CPA in scientific research. These include the use of DFP-CPA in the synthesis of new pharmaceuticals and other bioactive compounds, as well as the use of DFP-CPA in the characterization of proteins and other biomolecules. Additionally, DFP-CPA could be used in the development of new methods for the detection and quantification of organic molecules. Finally, DFP-CPA could be used in the development of new methods for the synthesis of polymers and other organic compounds.
属性
IUPAC Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJSILEHUGFMC-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462267 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646995-45-1, 74457-55-9 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B3434013.png)







![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
![4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B3434081.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole](/img/structure/B3434089.png)